molecular formula C10H12N2O6 B150683 Ethylenediaminetetraacetic dianhydride CAS No. 23911-25-3

Ethylenediaminetetraacetic dianhydride

Cat. No. B150683
CAS RN: 23911-25-3
M. Wt: 256.21 g/mol
InChI Key: POLIXZIAIMAECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04426453

Procedure details

To a 250 ml round bottomed flask fitted with a magnetic stirrer, condenser, and a drying tube (calcium chloride), was added pyridine (dried by distillation from potassium hydroxide) (80 ml). Ethylenediaminetetraacetic acid (29.12 g) was added followed by acetic anhydride (37.6 ml). The suspension was stirred and heated at 65°-80° C. for 7 hr. The mixture was cooled overnight and the white solid filtered off. The solid was washed once with pyridine (dry 20 ml) and four times with ether (dry 4×40 ml). The white solid was dried on a manifold and stored in a desiccator.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.12 g
Type
reactant
Reaction Step Two
Quantity
37.6 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[CH2:4]([N:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=O)[CH2:5][N:6]([CH2:11][C:12]([OH:14])=[O:13])[CH2:7][C:8]([OH:10])=O.C(OC(=O)C)(=O)C>N1C=CC=CC=1>[O:22]=[C:21]1[O:23][C:17](=[O:19])[CH2:16][N:15]([CH2:4][CH2:5][N:6]2[CH2:7][C:8](=[O:10])[O:14][C:12](=[O:13])[CH2:11]2)[CH2:20]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Two
Name
Quantity
29.12 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Three
Name
Quantity
37.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 65°-80° C. for 7 hr
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the white solid filtered off
WASH
Type
WASH
Details
The solid was washed once with pyridine (dry 20 ml) and four times with ether (dry 4×40 ml)
CUSTOM
Type
CUSTOM
Details
The white solid was dried on a manifold
CUSTOM
Type
CUSTOM
Details
stored in a desiccator

Outcomes

Product
Name
Type
Smiles
O=C1CN(CC(O1)=O)CCN1CC(OC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.